![molecular formula C4H9NO B1604557 Oxazolidine, 3-methyl- CAS No. 27970-32-7](/img/structure/B1604557.png)
Oxazolidine, 3-methyl-
Overview
Description
Oxazolidine is a five-membered heterocyclic ring with the chemical formula (CH₂)₃(NH)O . Unlike its close relative, isoxazolidine , the oxygen atom and NH groups in oxazolidine are not mutually bonded. Oxazolidines can have substituents on carbon and/or nitrogen, leading to various derivatives. These compounds find applications in pharmaceuticals, industrial processes, natural product chemistry, and polymers .
Molecular Structure Analysis
The structure of 3-methyl-oxazolidine (also known as 2-oxazolidinone, 3-methyl- ) consists of a five-membered ring with one nitrogen and one oxygen atom. It was first synthesized in 1884. The proper assignment of its structure occurred five years later .
Chemical Reactions Analysis
Oxazolidines are prone to hydrolysis, leading to the cleavage of the ring. Their reactivity depends on the substituents present. They can participate in various reactions, including ring-opening reactions, amidation, and cyclization. Some oxazolidine derivatives occur naturally and play roles in post-translational modifications of proteins or as components of alkaloids .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Applications in Medicine and Industry
Oxazolidines, including 3-methyl-oxazolidine, have intriguing applications due to their unique properties, making them suitable for use in both medicine and industry. Their significance is also highlighted in enantioselective synthesis, a process important for creating planar-chiral compounds (Fazylov et al., 2013).
2. Role in Collagen Fibril Formation and Stabilization
Oxazolidine E, a variant of oxazolidine, has been found to contribute to the hydrothermal stability of collagen. Research on this compound reveals its ability to form methylol and Schiff-base adducts with collagen peptides, indicating a stabilizing effect on the collagen matrix without hindering its structural formation (Choudhury et al., 2007).
3. Development of Novel Oxazolidine Derivatives
Innovative methods have been developed to create new oxazolidine derivatives with enhanced stability. These developments are crucial for their practical applications, such as in the synthesis of oxazolinylepoxides and aziridines (Capriati et al., 2001).
4. Structural and Electronic Effects in Asymmetric Synthesis
Research on oxazolidine ligands derived from ephedrine highlights their role in asymmetric synthesis, specifically in the enantioselective addition of diethylzinc to aldehydes. The structure of these ligands is critical in determining the outcomes of these reactions (Błocka et al., 2010).
5. Interactions with Collagens in Biomaterials
Oxazolidines, particularly oxazolidine A and E, have been studied for their interactions with collagens in biomaterials. Their ability to form cross-links with collagen amino acid side chains is crucial for their application in the leather industry and potentially in other biomaterials (Choudhury et al., 2007).
6. Role in Anticancer Research
Oxazolidine compounds, due to their heterocyclic nature, have been explored for their potential in anticancer research. These compounds' structural and chemical diversity makes them suitable candidates for drug discovery in this field (Chiacchio et al., 2020).
Future Directions
properties
IUPAC Name |
3-methyl-1,3-oxazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-5-2-3-6-4-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKSTXGVEUSZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075220 | |
Record name | Oxazolidine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolidine, 3-methyl- | |
CAS RN |
27970-32-7 | |
Record name | 3-Methyloxazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27970-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazolidine, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027970327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazolidine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyloxazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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